1-(Piperidin-4-yl)-1,4-diazepan-5-one
Overview
Description
“1-(Piperidin-4-yl)-1,4-diazepan-5-one” is an organic compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . A three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum has been described .
Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives have been studied extensively due to their unique properties and potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. They have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Scientific Research Applications
Selectivity to GABAA Receptors
1-(Piperidin-4-yl)-1,4-diazepan-5-one analogs have been explored for their selectivity and efficacy on different subtypes of GABA_A receptors, displaying a unique profile in comparison to traditional benzodiazepines like diazepam. For instance, ELB139, a compound related to the 1,4-diazepan-5-one structure, showed subtype specificity among GABA_A receptor subtypes, with particular potency and efficacy on alpha3-containing receptors but highest efficacy on alpha1- or alpha2-containing receptors. This suggests potential for designing anxiolytic drugs with reduced side effects associated with non-selective benzodiazepine action (Rabe et al., 2007).
Synthesis and Catalysis
The catalytic roles of piperidine and its derivatives in chemical synthesis have been demonstrated, such as in the synthesis of 1,5-benzodiazepin-2-ones. Piperidine acted as an organic catalyst in reactions involving 1,2-bifunctional substrates and o-phenylenediamine, leading to novel benzodiazepin-2-one derivatives. This showcases the versatility of piperidine derivatives in facilitating complex organic transformations, which could be relevant in the development of pharmaceuticals and fine chemicals (Mansour & El-Hendawy, 2020).
Antimicrobial and Antitubercular Activities
Research has identified 1,4-diazepan-1-yl derivatives as potent agents against tuberculosis. Certain compounds were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, with some showing significant efficacy. This indicates the potential of 1-(Piperidin-4-yl)-1,4-diazepan-5-one derivatives in contributing to the development of new antitubercular drugs (Naidu et al., 2016).
Antimicrobial Synthesis
Compounds with the 1-(Piperidin-4-yl)-1,4-diazepan-5-one skeleton have been synthesized and shown to possess promising antimicrobial properties. For example, specific synthesized derivatives demonstrated good antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Kottapalle & Shinde, 2021).
Safety And Hazards
While specific safety and hazard information for “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is not available in the search results, general safety measures for handling piperidine derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the potential therapeutic applications of piperidine derivatives .
properties
IUPAC Name |
1-piperidin-4-yl-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10-3-7-13(8-6-12-10)9-1-4-11-5-2-9/h9,11H,1-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFGTKYMEANZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627795 | |
Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
CAS RN |
344779-09-5 | |
Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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